2,4-Dimethoxy benzoyl phenoxy acetic acid
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Overview
Description
2,4-Dimethoxy benzoyl phenoxy acetic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a benzoyl group attached to a phenoxy acetic acid backbone, with two methoxy groups at the 2 and 4 positions on the benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy benzoyl phenoxy acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxybenzoic acid and 4-hydroxyphenoxyacetic acid.
Esterification: The 2,4-dimethoxybenzoic acid is esterified with 4-hydroxyphenoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy benzoyl phenoxy acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy acetic acid moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,4-dimethoxybenzyl phenoxy acetic acid.
Substitution: Formation of various substituted phenoxy acetic acid derivatives.
Scientific Research Applications
2,4-Dimethoxy benzoyl phenoxy acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy benzoyl phenoxy acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways, leading to its antioxidant effects.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Shares the same benzoyl ring substitution pattern but lacks the phenoxy acetic acid moiety.
4-Hydroxyphenoxyacetic acid: Contains the phenoxy acetic acid backbone but lacks the methoxy-substituted benzoyl group.
Uniqueness
2,4-Dimethoxy benzoyl phenoxy acetic acid is unique due to the combination of its methoxy-substituted benzoyl group and phenoxy acetic acid backbone, which imparts distinct chemical and biological properties compared to its individual components.
Properties
Molecular Formula |
C17H16O6 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3-oxo-2-phenoxypropanoic acid |
InChI |
InChI=1S/C17H16O6/c1-21-12-8-9-13(14(10-12)22-2)15(18)16(17(19)20)23-11-6-4-3-5-7-11/h3-10,16H,1-2H3,(H,19,20) |
InChI Key |
IDVIWCUJJDFUJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(C(=O)O)OC2=CC=CC=C2)OC |
Origin of Product |
United States |
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